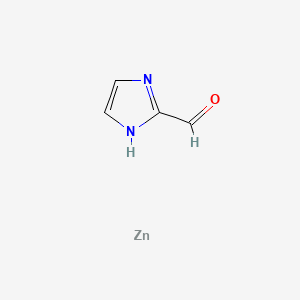

1H-imidazole-2-carbaldehyde zinc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H4N2OZn |

|---|---|

Molecular Weight |

161.5 g/mol |

IUPAC Name |

1H-imidazole-2-carbaldehyde;zinc |

InChI |

InChI=1S/C4H4N2O.Zn/c7-3-4-5-1-2-6-4;/h1-3H,(H,5,6); |

InChI Key |

YAGCJGCCZIARMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N1)C=O.[Zn] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Coordination Chemistry of Zinc with 1H-Imidazole-2-carbaldehyde Ligands

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of zinc with 1H-imidazole-2-carbaldehyde and its derivatives. Due to the limited availability of extensive research on the unmodified 1H-imidazole-2-carbaldehyde ligand, this guide also incorporates data from closely related zinc-imidazole complexes to provide a broader understanding of the synthesis, structure, and properties of this class of compounds. This information is valuable for researchers in medicinal chemistry, materials science, and catalysis.

Core Concepts in Zinc-Imidazole Coordination Chemistry

Zinc, a d¹⁰ metal ion, is a crucial element in numerous biological systems, often found in the active sites of metalloenzymes where it acts as a Lewis acid.[1] The imidazole moiety, a key functional group in the amino acid histidine, is a common coordination partner for zinc in these biological systems. The coordination of zinc with imidazole-based ligands is of significant interest for the development of synthetic models of metalloenzymes, therapeutic agents, and novel materials.[2][3]

The 1H-imidazole-2-carbaldehyde ligand offers multiple coordination sites: the imidazole ring nitrogen (N1 or N3) and the carbaldehyde oxygen. This ambidentate nature allows for the formation of a variety of coordination complexes with different stoichiometries and geometries.

Synthesis of Zinc-1H-Imidazole-2-carbaldehyde Complexes

The synthesis of zinc complexes with 1H-imidazole-2-carbaldehyde and its derivatives typically involves the reaction of a zinc(II) salt (e.g., zinc chloride, zinc acetate) with the ligand in a suitable solvent. The reaction conditions, such as temperature, pH, and the molar ratio of reactants, can influence the final product's structure and composition.[4][5] For Schiff base derivatives, the imidazole-2-carbaldehyde is first condensed with a primary amine to form the Schiff base ligand, which is then reacted with the zinc salt.[6]

General Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of zinc(II) complexes with 1H-imidazole-2-carbaldehyde or its Schiff base derivatives, based on common laboratory practices for similar compounds.[5][6]

Materials:

-

1H-imidazole-2-carbaldehyde (or its Schiff base derivative)

-

Zinc(II) chloride (or other suitable zinc salt)

-

Methanol or Ethanol

-

Triethylamine (optional, as a base)

Procedure:

-

Dissolve the 1H-imidazole-2-carbaldehyde ligand (or its Schiff base derivative) in methanol or ethanol in a round-bottom flask.

-

In a separate vessel, dissolve an equimolar amount of zinc(II) chloride in the same solvent.

-

Slowly add the zinc(II) chloride solution to the ligand solution with constant stirring.

-

If required, a few drops of triethylamine can be added to facilitate deprotonation of the ligand.

-

The reaction mixture is then refluxed for several hours.

-

Upon cooling, the resulting precipitate is collected by filtration, washed with cold solvent, and dried in a desiccator.

Structural and Spectroscopic Characterization

The coordination complexes of zinc with imidazole-based ligands are typically characterized by a suite of analytical techniques to determine their structure, composition, and properties.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of these complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. Zinc(II), with its d¹⁰ electron configuration, does not have a ligand field stabilization energy preference and can adopt various coordination geometries, with tetrahedral and octahedral being the most common.[2][4]

Table 1: Selected Crystallographic Data for a Representative Zinc-Imidazole Complex

| Parameter | Value |

| Complex | [Zn(C9H4NO4S)(C3H4N2)2][7] |

| Coordination Geometry | Distorted Tetrahedral[7] |

| Zn-N(imidazole) Bond Length (Å) | 2.029(2) - 2.030(2)[7] |

| Zn-N(Schiff base) Bond Length (Å) | 2.004(2)[7] |

| Zn-O(Schiff base) Bond Length (Å) | 1.968(2)[7] |

| N-Zn-N Angle (°) | 104.43(9)[7] |

Note: Data is for a related zinc complex containing imidazole and a Schiff base ligand to provide representative values.

Spectroscopic Techniques

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the coordination of the ligand to the zinc ion. A shift in the stretching frequency of the C=N and C=O groups in the ligand upon complexation indicates their involvement in coordination.[6] The N-H stretching vibration of the imidazole ring may also show changes.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons of the imidazole ring and the carbaldehyde group upon coordination to the diamagnetic zinc(II) ion provide insights into the binding mode.[4]

Table 2: Spectroscopic Data for a Zinc Complex with a Schiff Base of Imidazole-2-carboxaldehyde

| Spectroscopic Technique | Ligand (Schiff Base) | Zinc(II) Complex | Interpretation |

| IR (cm⁻¹) | |||

| ν(C=N) (azomethine) | 1618[6] | 1609-1612[6] | Shift to lower frequency indicates coordination of the azomethine nitrogen.[6] |

| ν(C=O) (ester) | 1640[6] | ~1615[6] | Shift to lower frequency suggests coordination of the carbonyl oxygen.[6] |

| ¹H NMR (δ ppm) | |||

| -CH=N- (azomethine) | 8.4[6] | - | Shift upon complexation indicates coordination. |

Note: Data is for a Schiff base derivative of imidazole-2-carboxaldehyde.

Potential Applications

Zinc complexes with imidazole-based ligands are being explored for a variety of applications, reflecting the diverse roles of zinc in biological and chemical systems.

-

Biomimetic Catalysis: These complexes can serve as models for the active sites of zinc-containing enzymes, aiding in the understanding of their catalytic mechanisms.[8]

-

Medicinal Chemistry: Imidazole derivatives and their metal complexes have shown potential as anticancer and antimicrobial agents.[6][9] The coordination of zinc can enhance the biological activity of the organic ligand.

-

Materials Science: The ability of these complexes to form coordination polymers and metal-organic frameworks (MOFs) makes them interesting candidates for applications in gas storage, separation, and sensing.[10]

Visualizing Coordination and Synthesis

Experimental Workflow for Synthesis

The following diagram illustrates a typical workflow for the synthesis and characterization of zinc-1H-imidazole-2-carbaldehyde complexes.

Caption: A generalized workflow for the synthesis and characterization of zinc-1H-imidazole-2-carbaldehyde complexes.

Plausible Coordination Modes

The 1H-imidazole-2-carbaldehyde ligand can coordinate to the zinc center in several ways. The following diagram illustrates two plausible coordination modes.

Caption: Plausible monodentate and bidentate coordination modes of 1H-imidazole-2-carbaldehyde to a zinc(II) center.

References

- 1. [(H2O)Zn(Imidazole)n]2+: the vital roles of coordination number and geometry in Zn–OH2 acidity and catalytic hydrolysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Zn(II) halide coordination compounds with imidazole and 2-methylimidazole. Structural and computational characterization of intermolecular interactions and disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orientjchem.org [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Zinc(II) complexes derived from pyridine-2-carbaldehyde thiosemicarbazone and (1E)-1-pyridin-2-ylethan-1-one thiosemicarbazone. Synthesis, crystal structures and antiproliferative activity of zinc(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Syntheses, structures and luminescent properties of zinc(ii) and cadmium(ii) coordination complexes based on new bis(imidazolyl)ether and different carboxylate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Thermal Stability of 1H-Imidazole-2-Carbaldehyde Zinc Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability analysis of zinc(II) complexes incorporating 1H-imidazole-2-carbaldehyde and its derivatives. The information presented herein is curated from scientific literature to aid researchers and professionals in the fields of medicinal chemistry, materials science, and drug development in understanding the thermal properties of this important class of compounds.

Introduction

Zinc is an essential trace element in human physiology, playing a crucial role in a myriad of biological processes through its presence in metalloenzymes. Imidazole and its derivatives are significant heterocyclic compounds that are integral to the structure of many biologically active molecules, including the amino acid histidine. The coordination of zinc ions with imidazole-based ligands has been a subject of intense research due to the potential therapeutic applications of the resulting complexes, which span antimicrobial, anticancer, and anti-inflammatory activities.

The aldehyde functionality at the 2-position of the 1H-imidazole ring offers a versatile handle for the synthesis of more complex ligands, such as Schiff bases, which can then be used to form stable zinc(II) complexes. The thermal stability of these complexes is a critical parameter, influencing their storage, formulation, and potential application in various fields, including as catalysts or therapeutic agents. This guide details the experimental protocols for the synthesis and thermal analysis of these complexes, presents available quantitative thermal decomposition data, and illustrates the key processes involved.

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of 1H-imidazole-2-carbaldehyde-derived zinc complexes and the subsequent thermal analysis.

Synthesis of Schiff Base Ligand and Zinc(II) Complex

A common route to the formation of stable zinc complexes is through the synthesis of a Schiff base ligand, which is then coordinated with a zinc salt. The following protocol is adapted from the synthesis of a Schiff base derived from 1H-imidazole-2-carbaldehyde and L-phenylalanine.[1]

Materials:

-

1H-imidazole-2-carbaldehyde

-

L-phenylalanine

-

Potassium hydroxide (KOH)

-

Methanol

-

Diethyl ether

-

Zinc(II) chloride (ZnCl₂)

-

Anhydrous calcium chloride (CaCl₂)

Procedure for Ligand Synthesis:

-

Dissolve L-phenylalanine (2 mmol) and KOH (2 mmol) in 25 mL of methanol and stir the mixture for approximately 1 hour.

-

Slowly add a solution of 1H-imidazole-2-carbaldehyde (2 mmol) in 25 mL of absolute methanol to the stirring mixture.

-

Continue stirring at an optimal temperature of 60°C until the volume of the mixture is reduced by half.

-

Add diethyl ether to the concentrated solution to precipitate the Schiff base ligand.

-

Wash the resulting yellow precipitate several times with diethyl ether.

-

Dry the purified ligand in a vacuum desiccator over anhydrous CaCl₂.

Procedure for Zinc(II) Complex Synthesis:

-

Dissolve the synthesized Schiff base ligand (2 mmol) in 25 mL of methanol.

-

Add a solution of ZnCl₂ (2 mmol) in 20 mL of aqueous methanol dropwise to the ligand solution with continuous magnetic stirring.

-

Continue stirring the mixture for approximately 2 hours.

-

Filter the resulting precipitate.

-

Wash the precipitate with ethanol and then diethyl ether.

-

Dry the final zinc(II) complex in a vacuum over anhydrous CaCl₂.[1]

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are pivotal techniques for evaluating the thermal stability of chemical compounds.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the decomposition patterns, thermal stability, and composition of the material.

-

Typical Protocol: A small sample of the zinc complex (typically 5-10 mg) is placed in a TGA crucible. The sample is then heated at a constant rate, for example, 10°C per minute, under a controlled atmosphere, such as nitrogen or air, to a final temperature, for instance, 800°C. The mass of the sample is continuously monitored and recorded.

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This technique is used to determine thermal transitions such as melting, crystallization, and glass transitions.

-

Typical Protocol: A small amount of the sample is sealed in an aluminum pan. The sample and a reference pan (usually empty) are placed in the DSC cell. They are then heated or cooled at a controlled rate, and the difference in heat flow is measured.

Thermal Stability Data

Quantitative thermal analysis data for zinc(II) complexes of Schiff bases derived directly from 1H-imidazole-2-carbaldehyde is limited in the readily available literature. However, comprehensive data exists for closely related zinc(II)-imidazole complexes, which can provide valuable insights into the expected thermal behavior.

The following tables summarize the thermal decomposition data for zinc(II) formate and propionate complexes with imidazole. This data is presented as an illustrative example of the kind of multi-stage decomposition that can be expected.

Table 1: Thermal Decomposition Data for Zn(L₁)₂(Im)·H₂O (Zinc Formate Imidazole Complex) [2]

| Decomposition Stage | Temperature Range (°C) | Mass Loss (Found %) | Mass Loss (Calculated %) | Proposed Lost Moiety |

| 1 | 50 - 270 | 6.0 | 6.70 | Dehydration and Imidazole decomposition |

| 2 | 270 - 620 | 30.0 | 30.65 | Thermodestruction of formate ions |

| Final Product | > 620 | - | - | ZnO |

Table 2: Thermal Decomposition Data for Zn(L₂)₂(Im)·H₂O (Zinc Propionate Imidazole Complex) [2]

| Decomposition Stage | Temperature Range (°C) | Mass Loss (Found %) | Mass Loss (Calculated %) | Proposed Lost Moiety |

| 1 | 80 - 130 | 7.0 | 6.05 | Dehydration |

| 2 | 130 - 320 | 23.0 | 22.88 | Release of imidazole molecule |

| 3 | 320 - 610 | 43.5 | 43.73 | Thermodestruction of propionate anions |

| Final Product | > 610 | - | - | ZnO |

For a Schiff base complex derived from 1H-imidazole-2-carbaldehyde and L-phenylalanine, TGA data indicated the presence of coordinated water molecules, which would be lost in an initial decomposition step.[1][3]

Discussion of Thermal Decomposition

The thermal decomposition of zinc-imidazole complexes typically occurs in multiple steps. For hydrated complexes, the initial mass loss observed at lower temperatures (generally below 150°C) corresponds to the removal of water molecules.

The subsequent decomposition stages involve the breakdown of the organic ligand. The imidazole moiety itself is relatively stable, with its removal often occurring at temperatures above 200°C. The final decomposition step at higher temperatures leads to the formation of a stable metal oxide residue, which in the case of zinc complexes is zinc oxide (ZnO). The specific temperature ranges and the nature of the decomposition products can be influenced by the other ligands present in the coordination sphere and the experimental conditions, such as the heating rate and the atmosphere.

Conclusion

The thermal stability of 1H-imidazole-2-carbaldehyde zinc complexes is a crucial aspect that dictates their potential applications. While specific quantitative data for the parent complex is not extensively reported, analysis of related Schiff base and imidazole complexes provides a robust framework for understanding their thermal behavior. The synthesis of these complexes is straightforward, and their thermal decomposition typically proceeds through a multi-stage process involving dehydration, loss of the imidazole moiety, and finally, the formation of zinc oxide at elevated temperatures. This guide provides researchers and drug development professionals with the foundational knowledge of the experimental protocols and expected thermal characteristics of this promising class of zinc complexes. Further detailed thermal analysis of specific this compound complexes is warranted to fully elucidate their thermal decomposition pathways and kinetics.

References

Unveiling the Magnetic Landscape of Mononuclear 1H-Imidazole-2-Carbaldehyde Zinc Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the magnetic properties of mononuclear 1H-imidazole-2-carbaldehyde zinc complexes. Drawing upon fundamental principles of coordination chemistry and magnetic susceptibility measurements, this document elucidates the diamagnetic nature of these compounds, offering a theoretical framework, detailed experimental protocols, and a clear presentation of expected quantitative data. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of zinc-based coordination compounds.

Theoretical Framework: The Diamagnetic Nature of Mononuclear Zinc(II) Complexes

The magnetic properties of transition metal complexes are intrinsically linked to the electron configuration of the central metal ion. In the case of mononuclear this compound complexes, the zinc atom exists in the +2 oxidation state (Zn(II)). The electronic configuration of a neutral zinc atom is [Ar] 3d¹⁰ 4s². Upon ionization to form the Zn(II) ion, the two 4s electrons are lost, resulting in an electron configuration of [Ar] 3d¹⁰.

This d¹⁰ configuration is characterized by a completely filled d subshell, where all ten electrons are paired within the five d-orbitals. According to Hund's rule and the principles of magnetism in coordination compounds, the presence of unpaired electrons is a prerequisite for paramagnetism. Since Zn(II) possesses no unpaired electrons, its complexes are inherently diamagnetic .[1][2]

Diamagnetic materials, when placed in an external magnetic field, induce a weak magnetic field in the opposite direction, leading to a slight repulsion.[3][4] This phenomenon arises from the orbital motion of the paired electrons.[4] Consequently, mononuclear this compound complexes are expected to exhibit a magnetic moment of 0 Bohr magnetons (μB) and a small, negative magnetic susceptibility.[5][6] This diamagnetism is a key characteristic that can be experimentally verified and is crucial for a complete understanding of the physicochemical properties of these compounds.

Quantitative Data Presentation

The defining magnetic characteristic of mononuclear this compound complexes is their diamagnetism. The expected quantitative data reflecting this property are summarized in the table below.

| Magnetic Property | Expected Value | Significance |

| Number of Unpaired Electrons (n) | 0 | Indicates a completely filled d-orbital (d¹⁰ configuration) for the Zn(II) center. |

| Spin-Only Magnetic Moment (μ_so) | 0 B.M. | A direct consequence of the absence of unpaired electrons, confirming the diamagnetic nature. |

| Molar Magnetic Susceptibility (χ_M) | Small, negative value | Characteristic of diamagnetic materials, signifying repulsion from an external magnetic field. |

Experimental Protocols

The determination of the magnetic properties of a coordination complex involves the synthesis of the compound followed by magnetic susceptibility measurements.

Synthesis of a Representative Mononuclear this compound Complex

A general synthesis for a mononuclear zinc(II) complex involving an imidazole-based ligand is as follows. This protocol is based on established methods for the synthesis of similar zinc(II) complexes.[7][8]

Materials:

-

Zinc(II) salt (e.g., Zinc(II) chloride, Zinc(II) acetate)

-

1H-imidazole-2-carbaldehyde

-

Methanol or Ethanol

-

Diethyl ether

Procedure:

-

Dissolve 1 mmol of the zinc(II) salt in 20 mL of methanol with stirring.

-

In a separate flask, dissolve 2 mmol of 1H-imidazole-2-carbaldehyde in 20 mL of methanol.

-

Slowly add the ligand solution to the zinc(II) salt solution dropwise while stirring.

-

Reflux the resulting mixture for 2-3 hours.

-

Allow the solution to cool to room temperature. If a precipitate forms, it can be collected by filtration. If not, slow evaporation of the solvent may be required to induce crystallization.

-

Wash the collected solid product with a small amount of cold methanol and then with diethyl ether.

-

Dry the product in a desiccator over anhydrous calcium chloride.

Magnetic Susceptibility Measurement

The magnetic susceptibility of the synthesized complex can be determined using various techniques. The Gouy method is a classic and straightforward approach.[9][10]

Instrumentation:

-

Gouy Balance (or Evans Balance)

-

Sample tube of a known length and weight

-

Analytical balance

Procedure:

-

Sample Preparation: Finely grind the synthesized zinc complex into a homogenous powder. Carefully pack the powder into the sample tube to a known height, ensuring uniform density.

-

Measurement in the Absence of a Magnetic Field: Weigh the packed sample tube accurately using an analytical balance. This is the weight in the absence of a magnetic field (W_a).

-

Measurement in the Presence of a Magnetic Field: Suspend the sample tube from the Gouy balance between the poles of a powerful electromagnet. Turn on the electromagnet to a calibrated and stable field strength. Record the apparent weight of the sample in the presence of the magnetic field (W_p).

-

Data Analysis: For a diamagnetic substance, W_p will be slightly less than W_a due to the repulsive force. The change in weight (ΔW = W_p - W_a) is used to calculate the gram magnetic susceptibility (χ_g) and subsequently the molar magnetic susceptibility (χ_M). The molar susceptibility is then corrected for the diamagnetism of the constituent atoms (Pascal's constants) to obtain the corrected molar magnetic susceptibility, which for a diamagnetic compound will be close to zero or slightly negative.

Visualizing the Workflow

The logical flow from synthesis to the determination of magnetic properties can be visualized as follows:

References

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fiveable.me [fiveable.me]

- 4. Diamagnetism - Wikipedia [en.wikipedia.org]

- 5. Magnetic Susceptibility of Coordination Compounds in the General Chemistry Laboratory [article.sapub.org]

- 6. Diamagnetic Zn(II) and Hg(II) Complexes with Fluconazole: Synthesis, Spectral Characterization and Biological Investigation – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. Syntheses, structures and properties of two new isostructural zinc(II) complexes based on 1-[(benzotriazol-1-yl)methyl]-1H-imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Zn(II) halide coordination compounds with imidazole and 2-methylimidazole. Structural and computational characterization of intermolecular interactions and disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. quora.com [quora.com]

Computational Analysis of 1H-imidazole-2-carbaldehyde Zinc Complexes: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the computational methodologies applicable to the study of zinc(II) complexes incorporating 1H-imidazole-2-carbaldehyde. While direct computational studies on this specific ligand-metal combination are not extensively represented in the current body of literature, this document extrapolates from established computational analyses of structurally similar zinc-imidazole complexes to propose a robust theoretical framework. The guide is intended to serve as a foundational resource for researchers initiating computational investigations into the structural, electronic, and spectroscopic properties of these and related compounds, which hold potential in medicinal chemistry and materials science. We present detailed protocols for Density Functional Theory (DFT) calculations, illustrative tables of expected quantitative data based on analogous systems, and logical diagrams to visualize computational workflows and molecular interactions.

Introduction: The Significance of Zinc-Imidazole Complexes

Zinc is an essential trace element in biological systems, playing crucial catalytic and structural roles in a vast number of enzymes and proteins. The imidazole side chain of histidine is one of the most common coordinating residues for zinc ions in metalloproteins. Consequently, synthetic zinc-imidazole complexes are of significant interest as models for enzyme active sites and as potential therapeutic agents. The introduction of a carbaldehyde group at the 2-position of the imidazole ring, as in 1H-imidazole-2-carbaldehyde, offers an additional site for functionalization or interaction, making its zinc complexes particularly compelling for rational drug design and the development of novel materials.

Computational chemistry provides a powerful lens through which to examine these complexes at an atomic level of detail. Theoretical studies can elucidate geometric structures, predict spectroscopic properties, and quantify the electronic interactions governing the stability and reactivity of these molecules. This guide outlines a systematic computational approach for the in-depth analysis of 1H-imidazole-2-carbaldehyde zinc structures.

Proposed Model System for Computational Analysis

Given the common tetrahedral coordination geometry of zinc(II) with N-donor ligands, a plausible and representative model for computational study is the neutral complex, bis(1H-imidazole-2-carbaldehyde)dichlorozinc(II) , denoted as [Zn(Im-2-CHO)₂Cl₂] . In this model, two 1H-imidazole-2-carbaldehyde ligands coordinate to the zinc center through the pyridine-type nitrogen of the imidazole ring. Two chloride ions complete the tetrahedral coordination sphere. This model serves as the basis for the protocols and data presented herein.

Computational Protocols

The following section details a recommended computational methodology for the theoretical investigation of [Zn(Im-2-CHO)₂Cl₂] and similar structures. These protocols are synthesized from successful computational studies on related zinc-imidazole complexes.

Geometry Optimization and Frequency Calculations

A crucial first step in any computational analysis is to determine the stable three-dimensional structure of the complex.

-

Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or GAMESS is recommended.

-

Methodology: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost in studying transition metal complexes.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and commonly used functional for systems of this nature. Alternatively, functionals from the M06 suite (e.g., M06-2X) can provide improved results, particularly for systems where non-covalent interactions are significant.

-

Basis Set: For the C, H, N, O, and Cl atoms, a Pople-style basis set such as 6-311+G(d,p) is appropriate. For the zinc atom, a basis set designed for transition metals, often used in conjunction with a pseudopotential, is necessary. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential and basis set is a standard and effective choice.

-

Procedure:

-

An initial guess for the structure of [Zn(Im-2-CHO)₂Cl₂] is created.

-

A geometry optimization calculation is performed to find the minimum energy conformation of the complex.

-

Following optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The results of this calculation also provide predicted vibrational spectra (e.g., IR and Raman).

-

Electronic Structure Analysis

Understanding the electronic properties of the complex is key to predicting its reactivity and spectroscopic behavior.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of the molecule. These energies are obtained from the optimized geometry calculation.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution and the nature of the bonding within the complex. This analysis can quantify the charge on the zinc ion and the ligand atoms, and describe the donor-acceptor interactions between the ligands and the metal center.

-

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of the chemical bonds, including the Zn-N coordination bonds, based on the topology of the electron density.

Spectroscopic Property Prediction

Computational methods can predict various spectroscopic properties that can be compared with experimental data.

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the complex. This allows for the assignment of electronic transitions observed experimentally.

-

NMR Spectra: The chemical shifts of NMR-active nuclei (e.g., ¹H, ¹³C) can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). This can aid in the interpretation of experimental NMR spectra.

Visualization of Workflows and Interactions

The following diagrams, generated using the DOT language, illustrate key logical and structural aspects of the computational study of this compound complexes.

Caption: A typical DFT workflow for the computational study of a zinc-imidazole complex.

Caption: Key interactions within the postulated [Zn(Im-2-CHO)₂Cl₂] complex for computational analysis.

Quantitative Data Presentation (Illustrative)

The following tables present hypothetical yet representative quantitative data for the [Zn(Im-2-CHO)₂Cl₂] model system, as would be obtained from the computational protocols described above. This data is extrapolated from published studies on similar zinc-imidazole complexes and serves as an example of the expected results.

Table 1: Predicted Geometric Parameters for [Zn(Im-2-CHO)₂Cl₂]

| Parameter | Value (Å or °) | Description |

| Zn-N Bond Length | 2.05 Å | Distance between Zinc and Imidazole Nitrogen |

| Zn-Cl Bond Length | 2.25 Å | Distance between Zinc and Chlorine |

| N-Zn-N Angle | 112.0° | Angle between the two coordinating Nitrogens |

| Cl-Zn-Cl Angle | 110.0° | Angle between the two Chlorine atoms |

| N-Zn-Cl Angle | 108.5° | Representative angle for N-Zn-Cl |

Table 2: Predicted Vibrational Frequencies of Interest

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(C=O) of Carbaldehyde | 1685 cm⁻¹ | Stretching vibration of the aldehyde carbonyl group |

| ν(C=N) of Imidazole Ring | 1590 cm⁻¹ | Stretching vibration of the imidazole C=N bond |

| ν(Zn-N) | 450 cm⁻¹ | Stretching vibration of the Zinc-Nitrogen bond |

Table 3: Predicted Electronic Properties

| Property | Value (eV) | Significance |

| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical stability and reactivity |

Table 4: NBO Analysis - Atomic Charges

| Atom | Charge (e) | Description |

| Zn | +1.50 | Partial positive charge on the zinc center |

| N (coordinating) | -0.65 | Partial negative charge on the coordinating nitrogen |

| Cl | -0.70 | Partial negative charge on the chlorine atoms |

| O (carbonyl) | -0.55 | Partial negative charge on the carbonyl oxygen |

Conclusion

This technical guide provides a foundational framework for conducting computational studies on this compound complexes. By leveraging established methodologies from related systems, researchers can confidently approach the theoretical investigation of these promising compounds. The detailed protocols, illustrative data, and logical diagrams presented here are intended to streamline the research process, from initial structural modeling to the in-depth analysis of electronic and spectroscopic properties. Such computational insights are invaluable for understanding the fundamental chemistry of these complexes and for guiding the design of new molecules with tailored functions in drug development and materials science.

An In-depth Technical Guide on the Solubility of 1H-imidazole-2-carbaldehyde Zinc Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 1H-imidazole-2-carbaldehyde and its zinc complexes in common organic solvents. Due to the limited availability of specific quantitative data for the zinc salt of 1H-imidazole-2-carbaldehyde, this document focuses on the solubility of the parent ligand and related zinc-imidazole complexes, alongside a detailed experimental protocol for determining the solubility of such metal-organic compounds.

Introduction

1H-imidazole-2-carbaldehyde is a versatile building block in medicinal chemistry and materials science. Its coordination with metal ions, such as zinc(II), can lead to novel complexes with interesting biological activities and material properties. Understanding the solubility of these zinc complexes is a critical first step in their application, particularly in drug development, where formulation and delivery are paramount. 1H-imidazole-2-carbaldehyde itself is noted as a novel protein tyrosine phosphatase 1B (PTP1B) inhibitor, suggesting its potential in the management of type-2 diabetes[1]. The formation of zinc complexes can further modulate such biological activities.

Solubility Data

Table 1: Qualitative Solubility of 1H-imidazole-2-carbaldehyde and Related Zinc(II) Complexes in Common Organic Solvents

| Compound/Complex | Solvent | Solubility | Notes |

| 1H-imidazole-2-carbaldehyde | Dimethyl Sulfoxide (DMSO) | Soluble | |

| Water | Soluble | [2] | |

| Methanol | Soluble | [3] | |

| Zinc(II) Mixed Ligand Complexes with Sulfamethoxazole-Urea | Benzene | Slightly Soluble | [4] |

| Hexane | Slightly Soluble | [4] | |

| Toluene | Slightly Soluble | [4] | |

| Water | Insoluble | [4] | |

| Chloroform | Insoluble | [4] | |

| Carbon Tetrachloride | Insoluble | [4] | |

| Butanol | Soluble | [4] | |

| Ethanol | Soluble | [4] | |

| Acetone | Soluble | [4] | |

| Propan-2-ol | Soluble | [4] | |

| [ZnCl₂(imidazole)₂] | Methanol | Soluble for recrystallization | [5] |

| [ZnCl₂(2-methylimidazole)₂] | Methanol | Soluble for synthesis | [5] |

Note: The solubility of metal-organic compounds is highly dependent on the nature of the ligands and the counter-ions present in the complex.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a metal-organic complex, such as a 1H-imidazole-2-carbaldehyde zinc salt, in an organic solvent. This protocol can be adapted for both qualitative and quantitative measurements.

Objective: To determine the solubility of a zinc-imidazole complex in a selection of common organic solvents.

Materials:

-

The zinc-imidazole complex of interest

-

A range of anhydrous organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone, acetonitrile, dichloromethane, chloroform, toluene, hexane)

-

Small vials or test tubes with closures

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Spectrophotometer (UV-Vis or other appropriate spectroscopic instrument) or Atomic Absorption Spectrometer (AAS)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the zinc-imidazole complex to a known volume of the desired organic solvent in a vial. The exact amount will depend on the expected solubility but should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or a shaker can be used.

-

-

Separation of the Saturated Solution:

-

After the equilibration period, allow the undissolved solid to settle.

-

Centrifuge the vial at a high speed to pellet the remaining solid.

-

Carefully extract a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.

-

-

Quantification of the Dissolved Complex:

-

Gravimetric Method (for less soluble compounds):

-

Transfer the known volume of the supernatant to a pre-weighed container.

-

Evaporate the solvent under reduced pressure or in a fume hood.

-

Weigh the container with the dried residue. The difference in weight will give the mass of the dissolved complex.

-

-

Spectroscopic Method (UV-Vis):

-

If the complex has a characteristic UV-Vis absorption spectrum, a calibration curve can be prepared using standard solutions of the complex of known concentrations in the same solvent.

-

Dilute the saturated supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorption (λmax).

-

Calculate the concentration of the complex in the saturated solution using the calibration curve and the dilution factor.

-

-

Atomic Absorption Spectroscopy (AAS):

-

AAS can be used to determine the concentration of zinc in the saturated solution.

-

Prepare standard solutions of a known zinc salt in the same solvent to create a calibration curve.

-

Dilute the saturated supernatant appropriately and measure the zinc concentration using AAS.

-

From the zinc concentration, the concentration of the zinc-imidazole complex can be calculated based on its molecular formula.

-

-

-

Data Presentation:

-

Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a metal-organic complex.

Logical Relationship in Solubility Testing

Caption: Factors influencing and impacted by the solubility of the zinc complex.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chembk.com [chembk.com]

- 3. 1H-Imidazole-4-carbaldehyde | 3034-50-2 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Zn(II) halide coordination compounds with imidazole and 2-methylimidazole. Structural and computational characterization of intermolecular interactions and disorder - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation of 1H-Imidazole-2-Carbaldehyde Zinc Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of zinc(II) complexes derived from 1H-imidazole-2-carbaldehyde, with a particular focus on their Schiff base derivatives. The unique structural features of the imidazole moiety, combined with the versatile coordination chemistry of zinc, make these compounds promising candidates for the development of novel therapeutic agents. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes potential mechanisms of action to facilitate further research and development in this area.

Synthesis of 1H-Imidazole-2-Carbaldehyde Zinc Derivatives

The synthesis of zinc derivatives of 1H-imidazole-2-carbaldehyde typically proceeds through the formation of a Schiff base ligand, followed by complexation with a zinc(II) salt. The Schiff base is formed by the condensation reaction of 1H-imidazole-2-carbaldehyde with a primary amine.

General Experimental Protocol for Ligand Synthesis

A common method for synthesizing a Schiff base ligand from 1H-imidazole-2-carbaldehyde involves the following steps:

-

Dissolution: Dissolve 1H-imidazole-2-carbaldehyde (1 mmol) in a suitable solvent, such as methanol.

-

Addition of Amine: To this solution, add an equimolar amount (1 mmol) of the desired primary amine (e.g., an amino acid like L-phenylalanine or an aminothiophene derivative) dissolved in the same solvent.[1]

-

Reaction: Stir the mixture at room temperature or under reflux for a period of 2-3 hours.[1]

-

Isolation: Reduce the volume of the solvent and cool the solution to induce crystallization of the Schiff base ligand.

-

Purification: Wash the resulting solid with a non-polar solvent like ether and recrystallize from a suitable solvent such as ethanol to obtain the pure ligand.[1]

General Experimental Protocol for Zinc Complex Synthesis

The synthesized Schiff base ligand is then used to form the zinc(II) complex:

-

Ligand Solution: Dissolve the Schiff base ligand (1 mmol) in methanol.[1]

-

Addition of Zinc Salt: Add a solution of zinc(II) chloride (ZnCl2) or another suitable zinc salt (1 mmol) in methanol dropwise to the ligand solution with constant stirring.[1]

-

Complexation: Reflux the resulting mixture for 2-4 hours to ensure complete complex formation.[1]

-

Isolation and Purification: The solid zinc complex that precipitates out of the solution is filtered, washed with ether, and dried in a vacuum desiccator.[1]

Below is a graphical representation of the general synthesis workflow.

Physicochemical Characterization

The synthesized ligands and their zinc complexes are characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.

Spectroscopic Data

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for structural elucidation.

Table 1: Representative Spectroscopic Data for a 1H-Imidazole-2-Carbaldehyde Schiff Base Ligand and its Zinc(II) Complex

| Technique | Functional Group/Proton | Ligand (Typical Shift) | Zinc(II) Complex (Typical Shift) | Interpretation of Shift upon Complexation |

| IR (cm⁻¹) | Azomethine (-CH=N-) | ~1618 | ~1609-1612 | Shift to lower frequency indicates coordination of the azomethine nitrogen to the zinc ion.[1] |

| Imidazole C=N | ~1580 | ~1570 | Shift suggests involvement of the imidazole ring nitrogen in coordination. | |

| ¹H NMR (δ, ppm) | Azomethine (-CH=N-) | ~8.4 - 8.6 | Shifted | A change in the chemical shift confirms the coordination of the imine nitrogen.[2] |

| Imidazole ring protons | ~7.2 - 8.0 | Shifted | Indicates a change in the electronic environment of the imidazole ring upon complexation.[2] | |

| ¹³C NMR (δ, ppm) | Azomethine (-C=N-) | ~168 | Shifted | Confirms the coordination of the azomethine group to the zinc center.[2] |

| Imidazole ring carbons | ~126-145 | Shifted | Further evidence of the imidazole ring's involvement in complex formation.[2] |

Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of these complexes. While specific crystal structures for zinc complexes of Schiff bases derived directly from 1H-imidazole-2-carbaldehyde are not widely available, data from analogous zinc-imidazole complexes suggest a distorted tetrahedral or square pyramidal geometry around the zinc(II) center.[2][3] The coordination sphere typically involves the nitrogen atoms of the imidazole ring and the azomethine group, along with counter-ions such as chloride.[2]

Biological Activity and Potential Applications

Derivatives of 1H-imidazole-2-carbaldehyde complexed with zinc have shown promising biological activities, particularly in the realm of anticancer and antimicrobial applications.

Anticancer Activity

Zinc complexes of Schiff bases derived from 1H-imidazole-2-carbaldehyde have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 2: In Vitro Anticancer Activity of a Representative this compound Derivative

| Compound | Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ of Reference (µM) |

| Zinc(II) complex of Schiff base from 1H-imidazole-2-carbaldehyde and 2-amino-3-carboxyethyl-4,5-dimethylthiophene | HeLa (Cervical Cancer) | 8.33 | Cisplatin | >100 |

Data sourced from Joseph et al. (2017).[1]

The significantly lower IC₅₀ value of the zinc complex compared to the ligand and even the standard drug cisplatin highlights the potential of these compounds as potent anticancer agents.[1]

Antimicrobial Activity

The coordination of zinc to imidazole-based Schiff base ligands has also been shown to enhance their antimicrobial properties.

Table 3: Antimicrobial Activity of a Representative this compound Derivative

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Zinc(II) complex of Schiff base from 1H-imidazole-2-carbaldehyde and L-phenylalanine | Escherichia coli | Lower than the free ligand |

| Staphylococcus aureus | Lower than the free ligand | |

| Candida albicans | Lower than the free ligand |

Qualitative data indicates enhanced activity upon complexation as reported by S.T. et al. (2014).[2]

Experimental Protocol for MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., HeLa) in 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized zinc complexes and incubate for a further 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration.[4]

Proposed Mechanism of Action: Signaling Pathways

The precise signaling pathways through which this compound derivatives exert their anticancer effects are still under investigation. However, based on studies of other zinc complexes, a plausible mechanism involves the induction of apoptosis through the modulation of key signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. eprints.koyauniversity.org [eprints.koyauniversity.org]

- 4. Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Catalytic Applications of 1H-Imidazole-2-Carbaldehyde Zinc in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extensive research indicates a notable absence of specific documented catalytic applications for a pre-formed 1H-imidazole-2-carbaldehyde zinc complex in organic synthesis. While the 1H-Imidazole-2-carboxaldehyde zinc salt is commercially available, its utility as a catalyst in synthetic organic reactions is not reported in the current body of scientific literature. However, the broader family of zinc complexes incorporating imidazole and its derivatives, as well as zinc-catalyzed reactions involving various aldehydes, are well-established and offer significant insights into the potential reactivity of such a species. This document provides a detailed overview of the catalytic applications of these closely related systems, including quantitative data, experimental protocols, and mechanistic diagrams, to serve as a valuable resource for researchers interested in this field.

Catalytic Applications of Related Zinc-Imidazole Complexes

While direct applications of this compound are not available, other zinc-imidazole complexes have demonstrated catalytic efficacy in various organic transformations.

Styrene Oxidation

Zinc(II) complexes with imidazole have been utilized as catalysts in the oxidation of styrene. These reactions are of interest for the synthesis of valuable oxygenated products.

Table 1: Catalytic Performance of Zinc-Imidazole Complexes in Styrene Oxidation [1]

| Catalyst | Solvent | Oxidant | Temperature (°C) | Conversion (%) | Selectivity |

| Zn(formate)2(imidazole)·H2O | Acetonitrile | H2O2 | 60 | Low | - |

| Zn(propionate)2(imidazole)·H2O | Acetonitrile | H2O2 | 60 | Higher | - |

Note: The original study indicates a trend of increasing conversion with longer carbon chain length in the carboxylate ligand, but specific quantitative conversion values for the zinc complexes were not individually detailed in the provided text.

Experimental Protocol: General Procedure for Catalytic Styrene Oxidation [1]

-

To a reaction vessel, add 10 mg of the zinc-imidazole catalyst.

-

Add the solvent (e.g., acetonitrile).

-

Add the reactants in a molar ratio of 1:1:1 (acetonitrile:H2O2:styrene).

-

Heat the reaction mixture to 60°C.

-

Maintain the reaction for 2 hours.

-

After cooling, take samples for analysis by gas chromatography to determine conversion and selectivity.

Glycerolysis of Urea

Bis(alkylimidazole) complexes of zinc have shown good catalytic performance in the synthesis of glycerol carbonate (GC) from glycerol and urea.

Table 2: Performance of Zinc-Alkylimidazole Complexes in Glycerol Carbonate Synthesis [2][3]

| Catalyst | Temperature (°C) | Time (h) | Catalyst Loading (mol%) | Glycerol Conversion (%) | GC Selectivity (%) |

| (HEIm)2ZnCl2* | 140 | - | - | 92.7 | 93.4 |

| (EIm)2ZnCl2 | - | - | - | - | - |

| (EIm)2ZnBr2 | - | - | - | - | - |

| (EIm)2ZnI2** | - | - | - | - | - |

*HEIm = 1-(2-hydroxyethyl)imidazole[3] Note: For the (EIm)2ZnX2 series, the reactivity increases in the order Cl- < Br- < I-, corresponding to the order of nucleophilicity.[2]

Experimental Protocol: Synthesis of Glycerol Carbonate [2][3]

-

A mixture of glycerol and urea is prepared.

-

The zinc-imidazole catalyst (e.g., (HEIm)2ZnCl2) is added to the mixture.

-

The reaction is heated to the specified temperature (e.g., 140°C) under vacuum.

-

The reaction progress is monitored over time.

-

Upon completion, the product is isolated and purified.

Zinc-Catalyzed Synthesis of Benzimidazoles Using Aldehydes

A prominent application of zinc catalysis in reactions involving aldehydes is the synthesis of benzimidazoles from o-phenylenediamines and various aldehydes. While 1H-imidazole-2-carbaldehyde is not the catalyst, this reaction class illustrates the activation of aldehydes by zinc catalysts.

Table 3: Zinc-Catalyzed Synthesis of 2-Substituted-1H-Benzimidazoles

| Zinc Catalyst | Aldehyde Substrate | Solvent | Temperature | Time | Yield (%) | Reference |

| Zinc(II) | Various aromatic aldehydes | - | - | - | Excellent | [4][5] |

| ZnO NPs | Benzaldehyde derivatives | Ethanol | 70°C | 15 min - 2h | High |

Experimental Protocol: General Procedure for Zinc-Catalyzed Benzimidazole Synthesis

-

Dissolve the o-phenylenediamine (1 mmol) and the desired aldehyde (1 mmol) in a suitable solvent (e.g., ethanol).

-

Add the zinc catalyst (e.g., a catalytic amount of a zinc(II) salt).

-

Stir the reaction mixture at the appropriate temperature (e.g., room temperature to reflux).

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, the product can be isolated by filtration and purified by recrystallization.

Mechanistic Considerations and Visualizations

The following diagrams illustrate the proposed mechanisms and workflows for related zinc-catalyzed reactions.

Caption: Proposed catalytic cycle for the synthesis of benzimidazoles.

Caption: General experimental workflow for screening catalytic activity.

Conclusion

While a dedicated catalytic role for this compound in organic synthesis remains to be established, the broader class of zinc-imidazole complexes presents a fertile ground for catalytic research. The provided data and protocols for related systems offer a solid foundation for further investigation. Researchers are encouraged to explore the synthesis and catalytic activity of the title compound, potentially unlocking new and efficient synthetic methodologies. The well-documented ability of zinc to act as a Lewis acid and the versatile coordination chemistry of the imidazole scaffold suggest that such complexes hold promise as catalysts in a variety of organic transformations.

References

- 1. mdpi.com [mdpi.com]

- 2. Organic-inorganic hybrids of imidazole complexes of zinc (II) for catalysts in the glycerolysis of urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Zinc(II)‐Catalyzed Green Synthesis of 1H‐Benzo[d]imidazole Derivatives and Thiabendazole: An Efficient Approach | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for 1H-Imidazole-2-Carbaldehyde Zinc Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the biological activities of zinc complexes derived from 1H-imidazole-2-carbaldehyde, with a focus on their antimicrobial properties. Detailed protocols for the synthesis and biological evaluation of a representative Schiff base complex are included.

Introduction

Zinc complexes incorporating imidazole-containing ligands are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. The imidazole moiety is a key coordinating group in many biological systems, and its incorporation into metal complexes can enhance their therapeutic potential. This document focuses on the biological activity of zinc complexes of 1H-imidazole-2-carbaldehyde, particularly a Schiff base derivative with glycylglycine.

A notable example is the zinc(II) complex of the Schiff base formed between 1H-imidazole-2-carbaldehyde and glycylglycine. This complex has demonstrated significant antimicrobial activity, surpassing that of the free ligand.[1][2] The chelation of the zinc ion is believed to enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes and subsequently leading to growth inhibition.[1][2]

Potential Biological Activities and Applications

While specific research on the broader biological activities of 1H-imidazole-2-carbaldehyde zinc complexes is limited, the existing data on a Schiff base derivative points towards strong antimicrobial potential.

Antimicrobial Activity

A zinc(II) complex of the Schiff base derived from 1H-imidazole-2-carboxaldehyde and glycylglycine has been shown to exhibit significant antibacterial and antifungal activity.[1][2] The complex was more potent than the Schiff base ligand alone, indicating that the zinc ion is crucial for the growth-inhibitory effect.[1][2] The activity of this complex against various bacterial and fungal strains is summarized in the table below.

Table 1: Antimicrobial Activity of 1H-Imidazole-2-Carbaldehyde-Glycylglycine Schiff Base Zinc(II) Complex (ZnL1) [1][2]

| Test Organism | Type | Zone of Inhibition (mm) |

| Staphylococcus aureus | Gram-positive Bacteria | Highly Active |

| Escherichia coli | Gram-negative Bacteria | Highly Active |

| Klebsiella pneumoniae | Gram-negative Bacteria | Moderately Active |

| Proteus vulgaris | Gram-negative Bacteria | Not specified |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Highly Active |

| Aspergillus niger | Fungus | Not specified |

| Rhizopus stolonifer | Fungus | Not specified |

| Aspergillus flavus | Fungus | Not specified |

| Rhizoctonia bataicola | Fungus | Not specified |

| Candida albicans | Fungus | Not specified |

Note: "Highly Active" and "Moderately Active" are qualitative descriptors from the source. Specific zone of inhibition measurements were not detailed in the abstract.

Potential Anticancer and Enzyme Inhibition Activities

While no specific studies on the anticancer or enzyme inhibition properties of this compound complexes were identified, the broader class of Schiff base zinc complexes has shown considerable promise in these areas. Many Schiff base metal complexes are known to exhibit cytotoxic effects against various cancer cell lines.[3][4] The proposed mechanisms often involve DNA binding and cleavage, induction of apoptosis, and inhibition of key enzymes like topoisomerases.[5]

Furthermore, imidazole and its derivatives are known to interact with the zinc-containing active sites of enzymes, such as carboxypeptidases, which can lead to enzyme inhibition.[6] Therefore, it is plausible that this compound complexes could be investigated for their potential as anticancer agents and enzyme inhibitors. Further research in these areas is warranted.

Experimental Protocols

The following sections provide detailed protocols for the synthesis and antimicrobial evaluation of the 1H-imidazole-2-carbaldehyde-glycylglycine Schiff base zinc(II) complex.

Synthesis of Schiff Base Ligand and Zinc(II) Complex

This protocol is based on the synthesis described by Selwin Joseyphus and Sivasankaran Nair, 2008.[1][2]

Objective: To synthesize the Schiff base ligand (L1) from 1H-imidazole-2-carbaldehyde and glycylglycine, followed by its complexation with zinc(II).

Materials:

-

1H-imidazole-2-carbaldehyde

-

Glycylglycine

-

Methanol

-

Zinc(II) salt (e.g., Zinc(II) acetate or Zinc(II) chloride)

-

Distilled water

-

Reflux apparatus

-

Magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

Part A: Synthesis of Schiff Base Ligand (L1)

-

Dissolve equimolar amounts of 1H-imidazole-2-carbaldehyde and glycylglycine in separate portions of methanol.

-

Mix the two methanolic solutions.

-

Reflux the resulting mixture for a specified period (e.g., 2-4 hours).

-

Allow the solution to cool to room temperature.

-

Collect the precipitated Schiff base ligand by filtration using a Buchner funnel.

-

Wash the product with methanol and dry it in a desiccator.

Part B: Synthesis of Zinc(II) Complex (ZnL1)

-

Dissolve the synthesized Schiff base ligand (L1) in a suitable solvent (e.g., methanol).

-

In a separate flask, dissolve an equimolar amount of a zinc(II) salt in the same solvent.

-

Add the zinc(II) salt solution dropwise to the ligand solution while stirring.

-

Reflux the mixture for a specified period (e.g., 2-4 hours).

-

Allow the solution to cool, leading to the precipitation of the zinc complex.

-

Filter the solid product, wash with the solvent, and dry.

Diagram of Synthetic Workflow:

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This is a standardized protocol for evaluating the antimicrobial activity of the synthesized compounds.[7][8]

Objective: To determine the susceptibility of various bacterial and fungal strains to the synthesized Schiff base ligand and its zinc complex.

Materials:

-

Synthesized Schiff base ligand (L1) and zinc complex (ZnL1)

-

Sterile paper disks (6 mm diameter)

-

Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Bacterial and fungal test strains

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Petri dishes

-

Incubator

-

Forceps

-

Control antibiotic disks

Procedure:

-

Preparation of Inoculum: From a pure overnight culture of the test microorganism, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[7]

-

Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized inoculum suspension. Remove excess fluid by pressing the swab against the inner wall of the tube. Streak the swab evenly across the entire surface of the agar plate in three directions to ensure a uniform lawn of growth.[8]

-

Preparation of Test Disks: Aseptically impregnate sterile paper disks with a known concentration of the test compounds (L1 and ZnL1) dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate completely.

-

Application of Disks: Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates. Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.[7] Gently press the disks to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria, and at 25-30°C for 48-72 hours for fungi.

-

Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm). The size of the zone is indicative of the antimicrobial activity. Compare the results with standard control antibiotics.

Diagram of Disk Diffusion Workflow:

Conclusion

The zinc(II) complex of the Schiff base derived from 1H-imidazole-2-carbaldehyde and glycylglycine demonstrates notable antimicrobial properties, highlighting its potential for further investigation as a therapeutic agent. While its anticancer and enzyme-inhibiting activities have not been specifically reported, the broader literature on related zinc-Schiff base complexes suggests that these are promising avenues for future research. The protocols provided herein offer a foundation for the synthesis and evaluation of these and similar compounds.

References

- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 3. researchgate.net [researchgate.net]

- 4. Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zinc (II) complex with a cationic Schiff base ligand: synthesis, characterization, and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ATP-triggered mitochondrial cascade reactions for cancer therapy with nanoscale zeolitic imidazole framework-90 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microbenotes.com [microbenotes.com]

- 8. hardydiagnostics.com [hardydiagnostics.com]

Application Notes and Protocols: 1H-Imidazole-2-Carbaldehyde Zinc Complexes in Luminescent Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, photoluminescent properties, and potential applications of zinc complexes derived from 1H-imidazole-2-carbaldehyde, particularly focusing on their Schiff base derivatives, in the field of luminescent materials.

Introduction

Zinc (II) complexes with imidazole-based ligands are a promising class of materials for various optoelectronic applications, including organic light-emitting diodes (OLEDs) and fluorescent sensors. The d¹⁰ electronic configuration of the Zn²⁺ ion makes the luminescence of these complexes highly dependent on the nature of the organic ligand. 1H-imidazole-2-carbaldehyde serves as a versatile precursor for designing ligands that, upon coordination with zinc, can exhibit strong luminescence. The aldehyde functional group allows for the straightforward synthesis of Schiff base ligands with tunable electronic and steric properties, which in turn influences the photophysical characteristics of the resulting zinc complexes.

Data Presentation: Photoluminescent Properties of Imidazole-Based Zinc Complexes

The following table summarizes the key photoluminescent properties of representative zinc complexes derived from substituted imidazole ligands. It is important to note that the photophysical properties are highly sensitive to the specific ligand structure and the coordination environment of the zinc ion.

| Complex/Ligand | Emission Max (λem) | Quantum Yield (Φ) | Lifetime (τ) | Solvent/State | Reference |

| [Zn(HL)Hal₂] (HL = 1-hydroxy-5-methyl-2,4-di(pyridin-2-yl)-1H-imidazole) | Cyan region | up to 27% (at λex = 400 nm) | 0.2 - 4.3 ns | Solid State | [1][2] |

| ZnLCl (HL = 2-(1-hydroxy-4,5-dimethyl-1H-imidazol-2-yl)pyridine) | 458 nm | Not Reported | Not Reported | Not Specified | [3][4] |

| [H₂L]₂[ZnCl₄] (HL = 2-(1-hydroxy-4,5-dimethyl-1H-imidazol-2-yl)pyridine) | 490 nm | Not Reported | Not Reported | Not Specified | [3][4] |

| ZnCl₂(ImL1)₂ (ImL1 = 4-(1-octyl-1H-imidazol-4-yl)-N,N-diphenyl-[1,1-biphenyl]-4-yl)-4-amine) | 372 nm | Not Reported | Not Reported | Ethanol | [5] |

| [Zn(bbb)Cl₂]·DMF (bbb = 2-(2-(1H-benzo[d]imidazol-2-yl)benzyl)-1H-benzo[d]imidazole) | 550 nm | Not Reported | Not Reported | DMF | [6] |

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Ligand from 1H-Imidazole-2-Carbaldehyde

This protocol describes a general method for the synthesis of a Schiff base ligand, which can then be used to form a luminescent zinc complex.

Materials:

-

1H-imidazole-2-carbaldehyde

-

A primary amine (e.g., 2-amino-3-carboxyethyl-4,5-dimethylthiophene)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

Procedure:

-

Dissolve 1 mmol of 1H-imidazole-2-carbaldehyde in methanol in a round-bottom flask.

-

To this solution, add a methanolic solution of 1 mmol of the desired primary amine dropwise while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 3 hours.[7]

-

After reflux, reduce the volume of the solution using a rotary evaporator or by heating on a water bath.

-

Cool the concentrated solution to room temperature to allow the Schiff base ligand to crystallize.

-

Collect the solid product by filtration, wash with a small amount of cold ether, and air dry.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.[7]

Protocol 2: Synthesis of a Luminescent Zinc(II) Complex

This protocol outlines the synthesis of a zinc(II) complex using a pre-synthesized imidazole-based Schiff base ligand.

Materials:

-

Imidazole-based Schiff base ligand (from Protocol 1)

-

Zinc(II) chloride (or other zinc salt)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

Procedure:

-

Dissolve 1 mmol of the Schiff base ligand in methanol in a round-bottom flask.[7]

-

In a separate flask, dissolve 1 mmol of zinc(II) chloride in methanol.

-

Add the zinc(II) chloride solution dropwise to the ligand solution with continuous stirring.[7]

-

Attach a reflux condenser and heat the mixture to reflux for 2 hours.[7]

-

After reflux, allow the solution to cool to room temperature.

-

Collect the precipitated solid complex by filtration.

-

Wash the solid product with ether and dry it in a vacuum desiccator.[7]

Protocol 3: Characterization of Photoluminescent Properties

This protocol provides a general workflow for characterizing the luminescent properties of the synthesized zinc complex.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer (Fluorescence Spectrophotometer)

-

Phosphorescence lifetime spectrometer (optional)

Procedure:

-

UV-Vis Absorption Spectroscopy:

-

Prepare a dilute solution of the zinc complex in a suitable solvent (e.g., ethanol, DMF).

-

Record the absorption spectrum to determine the absorption maxima (λ_abs).

-

-

Photoluminescence (PL) Spectroscopy:

-

Using the same solution, excite the sample at its absorption maximum (or a suitable wavelength in the absorption band).

-

Record the emission spectrum to determine the emission maximum (λ_em).

-

For solid-state measurements, a solid-state sample holder is required.

-

-

Quantum Yield (Φ) Determination:

-

The photoluminescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Measure the integrated fluorescence intensity and the absorbance of both the sample and the standard at the same excitation wavelength.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

-

Luminescence Lifetime (τ) Measurement:

-

Luminescence lifetime can be measured using time-correlated single-photon counting (TCSPC) or other time-resolved fluorescence spectroscopy techniques.

-

The sample is excited with a pulsed light source, and the decay of the emission intensity over time is recorded.

-

Visualizations

Caption: Experimental workflow for the synthesis, characterization, and application of luminescent zinc complexes.

Potential Applications in Drug Development and Research

While the primary application of these materials is in optoelectronics, their luminescent properties also make them valuable tools in biological and pharmaceutical research:

-

Bioimaging: Luminescent zinc complexes with low cytotoxicity can be used as fluorescent probes for cellular imaging. Their emission properties may be sensitive to the local environment, allowing for the visualization of specific cellular compartments or processes.

-

Sensing: The fluorescence of these complexes can be quenched or enhanced upon binding to specific biomolecules. This allows for the development of "turn-on" or "turn-off" fluorescent sensors for the detection of ions, small molecules, or even proteins, which can be valuable in diagnostics and drug screening.

-

Photodynamic Therapy (PDT): While less common for zinc complexes compared to other metals, appropriately designed ligands could potentially render the complex photosensitive, enabling the generation of reactive oxygen species upon light irradiation for therapeutic applications.

The tunability of the ligand structure provides a powerful tool for designing zinc complexes with specific photophysical and chemical properties tailored for a desired application in materials science or biomedical research.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Hydroxy–N-oxide photoinduced tautomerization and excitation wavelength dependent luminescence of ESIPT-capable zinc(ii) complexes with a rationally designed 1-hydroxy-2,4-di(pyridin-2-yl)-1H-imidazole ESIPT-ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, structure, photoluminescence and antitumour activity of zinc complex based on 2-(2-(1H-benzo-[d]imidazol-2-yl)benzyl)-1H-benzo-[d]imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. orientjchem.org [orientjchem.org]

Application Notes and Protocols: 1H-imidazole-2-carbaldehyde Zinc in Small Molecule Activation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications and detailed experimental protocols for the use of zinc complexes incorporating 1H-imidazole-2-carbaldehyde and its derivatives in the activation of small molecules. The information is targeted toward researchers in catalysis, organic synthesis, and materials science.

Introduction: The Role of Zinc Imidazole Complexes in Catalysis

Zinc, as an earth-abundant and non-toxic metal, is an attractive catalytic center for a variety of chemical transformations. When complexed with N-heterocyclic ligands such as imidazole and its derivatives, the resulting zinc complexes exhibit versatile catalytic activities. The imidazole moiety is a key structural feature in many metalloenzymes, where it plays a crucial role in substrate binding and activation. In synthetic systems, ligands derived from 1H-imidazole-2-carbaldehyde can offer unique properties due to the presence of both a coordinating nitrogen atom and a reactive aldehyde group. This combination allows for the formation of stable zinc complexes and potential secondary interactions that can influence catalytic activity and selectivity.

Potential applications for 1H-imidazole-2-carbaldehyde zinc complexes in small molecule activation include:

-

Catalytic Reduction of CO2: Leveraging the Lewis acidity of the zinc center to activate carbon dioxide for its conversion into valuable chemicals like carbon monoxide or formates.

-

Hydroamination Reactions: Catalyzing the addition of N-H bonds across unsaturated carbon-carbon bonds, a fundamental transformation in the synthesis of nitrogen-containing compounds.

-

Ring-Opening Polymerization: Acting as an initiator for the polymerization of cyclic esters and epoxides to produce biodegradable polymers.

-

Mannich Reactions: Facilitating the formation of β-amino carbonyl compounds, which are important building blocks in pharmaceutical synthesis.

Synthesis of this compound Complexes

The synthesis of zinc complexes with 1H-imidazole-2-carbaldehyde or its Schiff base derivatives is typically a straightforward procedure involving the reaction of a zinc(II) salt with the ligand in a suitable solvent.

Experimental Protocol: General Synthesis of a Zinc(II)-Schiff Base Complex

This protocol describes the synthesis of a zinc(II) complex from a Schiff base ligand derived from 1H-imidazole-2-carboxaldehyde and an amine.

Materials:

-

1H-imidazole-2-carboxaldehyde

-

Substituted amine (e.g., 2-amino-3-carboxyethyl-4,5-dimethylthiophene)

-

Zinc(II) chloride (ZnCl₂)

-

Methanol

-

Diethyl ether

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Standard laboratory glassware

Procedure: